Cas no 83863-51-8 (3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione)

3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine
- Benzo[b]thiophen-3-amine,2,3-dihydro-, 1,1-dioxide
- 83863-51-8
- EINECS 281-115-5
- A915248
- CS-0261854
- MFCD12190897
- DTXSID801003974
- 2,3-Dihydrobenzo(b)thiophen-3-amine 1,1-dioxide
- EN300-80277
- PD148346
- NS00061448
- SCHEMBL10192537
- AKOS009557179
- 3-Amino-2,3-dihydro-1H-1-benzothiophene-1,1-dione
- 3-amino-2,3-dihydro-1-benzothiophene-1,1-dione
- 3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
- 3-Amino-2,3-dihydrobenzo[b]thiophene1,1-dioxide
- 2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide
- 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
-
- MDL: MFCD12190897
- インチ: InChI=1S/C8H9NO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
- InChIKey: HKQBTGLZBNDHLG-UHFFFAOYSA-N
- ほほえんだ: NC1CS(=O)(=O)C2=C1C=CC=C2
計算された属性
- せいみつぶんしりょう: 183.03539970g/mol
- どういたいしつりょう: 183.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.2
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80277-0.05g |
3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
83863-51-8 | 95% | 0.05g |
$162.0 | 2023-02-12 | |
Enamine | EN300-80277-1.0g |
3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
83863-51-8 | 95% | 1.0g |
$699.0 | 2023-02-12 | |
TRC | A597565-50mg |
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
83863-51-8 | 50mg |
$ 185.00 | 2022-06-08 | ||
TRC | A597565-10mg |
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
83863-51-8 | 10mg |
$ 50.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-500mg |
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |
83863-51-8 | 95+% | 500mg |
¥14742.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-1g |
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |
83863-51-8 | 95+% | 1g |
¥16351.00 | 2024-07-28 | |
1PlusChem | 1P004VXK-100mg |
3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide |
83863-51-8 | 95% | 100mg |
$350.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332524-100mg |
2,3-Dihydro-benzo[b]thiophen-3-amine 1,1-dioxide |
83863-51-8 | 95+% | 100mg |
¥5634.00 | 2024-07-28 | |
Enamine | EN300-80277-0.5g |
3-amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione |
83863-51-8 | 95% | 0.5g |
$546.0 | 2023-02-12 | |
Alichem | A169004119-1g |
3-Amino-2,3-dihydrobenzo[b]thiophene1,1-dioxide |
83863-51-8 | 95% | 1g |
$466.52 | 2023-08-31 |
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dioneに関する追加情報
Introduction to 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS No. 83863-51-8)
3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione is a heterocyclic compound with significant interest in the field of pharmaceutical and chemical research. Its molecular structure, featuring a benzothiophene core with an amino group and a dione moiety, positions it as a versatile scaffold for the development of novel bioactive molecules. The compound's CAS number, 83863-51-8, uniquely identifies it in scientific literature and databases, facilitating its study and application in synthetic chemistry and drug discovery.
The benzothiophene ring system is well-documented for its role in medicinal chemistry due to its ability to mimic the structure of naturally occurring bioactive compounds. This structural motif is frequently found in pharmaceuticals targeting various diseases, including cancer, infectious diseases, and neurological disorders. The presence of both an amino group and a dione functionality in 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione enhances its potential as a precursor for further derivatization, allowing chemists to explore diverse chemical space.
In recent years, there has been growing attention on heterocyclic compounds as pharmacophores due to their favorable pharmacokinetic properties and biological activity. Studies have demonstrated that modifications of the benzothiophene core can lead to compounds with enhanced potency and selectivity. The dihydro prefix in the name indicates the saturation of the ring system, which can influence the electronic properties and reactivity of the molecule. This feature makes 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione particularly interesting for exploring new chemical entities.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amino group provides a site for nucleophilic substitution reactions, while the dione moiety can participate in condensation reactions or undergo reduction to form hydroxyl groups. These reactivities make it a valuable intermediate in synthetic organic chemistry. Researchers have leveraged similar structural motifs to develop inhibitors of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
The CAS number 83863-51-8 serves as a critical identifier for this compound, ensuring consistency in scientific communication and regulatory filings. This standardized numbering system allows researchers worldwide to accurately reference and purchase the material for their studies. In academic settings, such compounds are often used in undergraduate and graduate research projects to teach synthetic techniques and mechanistic understanding.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening methods can predict how different modifications of 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione might affect its biological activity. For instance, molecular docking studies have been used to evaluate how this compound interacts with target proteins such as kinases or transcription factors. These studies provide insights into its potential therapeutic applications without the need for extensive experimental work.
In drug discovery pipelines, intermediates like 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione are often tested for their ability to modulate biological pathways relevant to specific diseases. Preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on enzymes implicated in inflammation or cell proliferation. Such findings are crucial for guiding further optimization efforts aimed at improving efficacy and reducing side effects.
The synthesis of 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodology. Key steps often include cyclization reactions to form the benzothiophene core followed by functional group interconversions to introduce the amino and dione groups. Advances in catalytic processes have made these syntheses more efficient and scalable, which is essential for industrial applications.
As research continues to uncover new therapeutic targets, compounds like 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione will remain at the forefront of medicinal chemistry innovation. Their unique structural features offer opportunities for designing molecules with tailored properties that address unmet medical needs. Collaborative efforts between chemists and biologists are essential for translating these findings into effective treatments that improve patient outcomes.
The future directions for studying 3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione include exploring its role in combinatorial chemistry libraries and developing novel synthetic routes that enhance yield and purity. Additionally, investigating its behavior under various reaction conditions will provide valuable data for process optimization. As our understanding of biological systems grows more sophisticated, so too will our ability to design molecules that interact with them in precise ways.
83863-51-8 (3-Amino-2,3-dihydro-1lambda6-benzothiophene-1,1-dione) 関連製品
- 921792-44-1(3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide)
- 2507855-59-4((7,8-Difluoro-1-naphthyl) trifluoromethanesulfonate)
- 1805225-34-6(3-(Aminomethyl)-4-(difluoromethyl)-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 80952-72-3(20(R)-Ginsenoside Rg2)
- 1261864-46-3(3,4-Bis(4-(trifluoromethoxy)phenyl)pyridine)
- 1207747-07-6(2-(4-(6-Bromopyridin-3-YL)oxazol-2-YL)pyridine)
- 1396814-27-9(N-(3-hydroxy-4,4-dimethylpentyl)-N'-(oxolan-2-yl)methylethanediamide)
- 89621-93-2(1-Heptanol, 5,5,6,6,7,7,7-heptafluoro-3-iodo-)
- 2229490-62-2(2,2-difluoro-4-(pyrrolidin-1-yl)butanoic acid)
- 1876127-20-6(3-4-(benzyloxy)phenyl-2,2-dimethylcyclopropan-1-amine)




